RI-Stad-2

PKA signaling AKAP disruption Isoform selectivity

RI-Stad-2 is a conformationally constrained, hydrocarbon-stapled peptide belonging to the class of RI-STapled Anchoring Disruptors (RI-STADs). It functions as a high-affinity protein-protein interaction (PPI) disruptor that selectively targets the dimerization/docking (D/D) domain of the type I regulatory (RI) subunit of cAMP-dependent protein kinase A (PKA).

Molecular Formula C109H181N25O35
Molecular Weight 2401.7 g/mol
Cat. No. B15544152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRI-Stad-2
Molecular FormulaC109H181N25O35
Molecular Weight2401.7 g/mol
Structural Identifiers
InChIInChI=1S/C109H181N25O35/c1-15-60(7)86(102(160)122-68(27-21-25-45-110)93(151)120-70(36-41-83(141)142)92(150)116-63(10)90(148)132-88(65(12)135)104(162)123-71(37-42-84(143)144)94(152)124-74(105(163)164)28-22-26-46-111)131-103(161)87(61(8)16-2)130-97(155)69(33-38-79(113)137)121-100(158)78(56-85(145)146)125-89(147)62(9)117-98(156)75(53-58(3)4)126-95(153)72(34-39-80(114)138)128-106(165)108(13)43-23-19-17-18-20-24-44-109(14,134-101(159)76(54-59(5)6)119-82(140)57-169-52-51-168-50-49-167-48-47-112)107(166)129-73(35-40-81(115)139)96(154)127-77(55-66-29-31-67(136)32-30-66)99(157)118-64(11)91(149)133-108/h17-18,29-32,58-65,68-78,86-88,135-136H,15-16,19-28,33-57,110-112H2,1-14H3,(H2,113,137)(H2,114,138)(H2,115,139)(H,116,150)(H,117,156)(H,118,157)(H,119,140)(H,120,151)(H,121,158)(H,122,160)(H,123,162)(H,124,152)(H,125,147)(H,126,153)(H,127,154)(H,128,165)(H,129,166)(H,130,155)(H,131,161)(H,132,148)(H,133,149)(H,134,159)(H,141,142)(H,143,144)(H,145,146)(H,163,164)/b18-17+/t60-,61-,62-,63-,64-,65+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,86-,87-,88-,108-,109-/m0/s1
InChIKeyWOTZXRNNMJGKGI-SLSPEBCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

RI-Stad-2: High-Affinity, Isoform-Selective Stapled Peptide Disruptor of PKA-RI/AKAP Anchoring for Procuring Defined Type I PKA Signaling Research Tools


RI-Stad-2 is a conformationally constrained, hydrocarbon-stapled peptide belonging to the class of RI-STapled Anchoring Disruptors (RI-STADs) [1]. It functions as a high-affinity protein-protein interaction (PPI) disruptor that selectively targets the dimerization/docking (D/D) domain of the type I regulatory (RI) subunit of cAMP-dependent protein kinase A (PKA) [1]. By occupying this domain, RI-Stad-2 competitively blocks the interaction between PKA-RI and A-Kinase Anchoring Proteins (AKAPs), thereby uncoupling anchored, compartmentalized type I PKA signaling from downstream phosphorylation events in live cells [1]. The compound is characterized by its high affinity for both RIα and RIβ subunits, its established cell permeability conferred by the stapled architecture, and its primary application as a precise molecular probe for dissecting RI-specific PKA functions distinct from type II PKA pathways [1].

Why RI-Stad-2 Cannot Be Substituted by Generic PKA-RII Disruptors Like STAD-2 or Broad-Spectrum AKAP Inhibitors Like Ht31 for Type I PKA-Specific Investigations


Generic substitution of RI-Stad-2 with other AKAP disruptors fails due to profound, quantifiable differences in PKA regulatory subunit isoform selectivity. While compounds like STAD-2 are potent disruptors of type II PKA (PKA-RII) with no significant activity against PKA-RI, and the classical disruptor Ht31 shows a strong bias toward RIIα over RIα, RI-Stad-2 is a high-affinity, selective disruptor of type I PKA (PKA-RI) [1][2]. This isoform selectivity is not a matter of degree but of functional exclusivity, meaning the signaling pathways and cellular compartments targeted are distinct and non-overlapping. Using an RII-selective tool to probe an RI-dependent process would yield a false-negative result, while a broad-spectrum but RI-weak tool like Ht31 would lack the potency to fully displace RIα from dual-specificity AKAP complexes [3][4]. Therefore, for experiments requiring precise spatiotemporal control of type I PKA signaling, no alternative in-class compound can replicate the specific binding and disruption profile of RI-Stad-2.

RI-Stad-2 Product-Specific Quantitative Evidence Guide: Validating Differentiation from STAD-2 and Ht31 in PKA-AKAP Disruption


Direct Head-to-Head Comparison: RI-Stad-2 Binds PKA-RI Isoforms with High Affinity, in Contrast to STAD-2 Which is Exclusively a PKA-RII Disruptor

RI-Stad-2 demonstrates high-affinity binding specifically to the type I regulatory subunits of PKA (RIα and RIβ), with no reported binding to the type II regulatory subunit (RII). This contrasts sharply with the comparator STAD-2, which is a potent and selective disruptor of PKA-RII but does not interact with PKA-RI [1]. The quantitative difference is a matter of exclusive binding selectivity for different PKA isoforms.

PKA signaling AKAP disruption Isoform selectivity Stapled peptides

Cross-Study Comparable Analysis: RI-Stad-2 Demonstrates Potent Disruption of RIα-AKAP Complexes, Contrasting with the Weak RIα Activity of the Classical Disruptor Ht31

RI-Stad-2 effectively outcompetes the binding of the classical AKAP disruptor Ht31 to PKA-RI [1]. While a direct IC50 for RI-Stad-2 against the RIα-AKAP interaction is not reported, the comparative weakness of Ht31 against the RIα isoform is well-quantified. In a solution-based competition assay (AlphaScreen), Ht31 competed for RIα isoform binding to a dual-specific AKAP with an IC50 of 156 ± 10 nM [2]. This is over 100-fold weaker than its activity against the RIIα isoform (IC50 of 1.4 ± 0.2 nM) [2]. The fact that RI-Stad-2 can outcompete Ht31 for this same target implies a significantly higher potency against the RIα-AKAP interaction.

AKAP disruption PKA-RIα Competitive binding IC50

Evidence of Functional Cell Permeability and Live-Cell Activity for RI-Stad-2, a Key Differentiator from Unstapled Peptide Analogs

The hydrocarbon staple confers a functional advantage to RI-Stad-2, enabling it to enter live cells and disrupt intracellular type I PKA-mediated phosphorylation events [1]. This represents a significant differentiation from unmodified linear peptide disruptors, which often suffer from poor cell permeability and proteolytic instability, limiting their utility to in vitro biochemical assays.

Cell permeability Live-cell assay Stapled peptide Type I PKA

Best Research and Industrial Application Scenarios for RI-Stad-2 Based on Validated Differential Evidence


Dissecting Type I vs. Type II PKA Signaling in Compartmentalized cAMP Research

Researchers investigating the spatiotemporal dynamics of cAMP/PKA signaling require tools to distinguish the contributions of type I and type II PKA holoenzymes. RI-Stad-2, with its exclusive and high-affinity binding to PKA-RIα/β (KD = 6.2 nM and 12.1 nM) and lack of interaction with PKA-RII, provides a precise molecular scalpel for this purpose [1]. In a typical experiment, cells are treated with RI-Stad-2 to selectively uncouple type I PKA from its AKAP anchors, while parallel treatment with the RII-selective disruptor STAD-2 (Kd = 6.2 nM for RII) serves as a control for type II PKA disruption . This paired approach allows for the unambiguous attribution of downstream phosphorylation events and cellular phenotypes to either type I or type II PKA pools, a level of resolution unattainable with broad-spectrum inhibitors like H89 or KT5720 [2].

Validating RIα-Specific Protein-Protein Interactions in AKAP Complex Assembly

The ability of RI-Stad-2 to outcompete the classical disruptor Ht31 for RIα binding provides a powerful tool for validating specific protein-protein interactions within the AKAP signaling hub [3]. In co-immunoprecipitation or proximity ligation assays, treatment with RI-Stad-2 can be used to confirm that a candidate AKAP interacts specifically with the type I PKA holoenzyme. The selective displacement of RIα, but not RIIα, from dual-specific AKAP complexes (such as AKAP149) by RI-Stad-2 serves as a functional readout of isoform-specific anchoring [1]. This application is critical for mapping the 'AKAPome' and understanding how distinct PKA isoforms are wired into different signaling circuits within the cell.

Performing Live-Cell Functional Studies of Type I PKA-Anchored Signaling in Disease Models

The intrinsic cell permeability of RI-Stad-2 enables its use in sophisticated live-cell imaging and functional assays without the need for transfection or microinjection [1]. This is a key advantage over non-cell-permeable peptide disruptors. For example, researchers can acutely treat cells with RI-Stad-2 and monitor real-time changes in type I PKA activity using FRET-based biosensors (e.g., AKAR reporters) or assess downstream functional consequences such as cell migration, proliferation, or gene expression [4]. This application is particularly valuable in disease-relevant models, such as cancer cells where PKA-RI is often overexpressed, or in cardiomyocytes to study the specific role of anchored type I PKA in regulating cardiac contractility and hypertrophy [1].

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